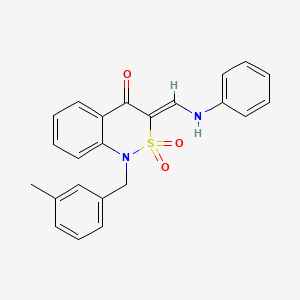

(3Z)-3-(anilinomethylene)-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Description

The compound "(3Z)-3-(anilinomethylene)-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide" belongs to the benzothiazine family, characterized by a fused bicyclic core of benzene and thiazine rings. Key structural features include:

- Position 1: A 3-methylbenzyl group, contributing steric bulk and lipophilicity.

- Position 3: A Z-configured anilinomethylene substituent, enabling hydrogen bonding via the aniline NH group.

- Sulfone groups: Two sulfonyl (SO₂) moieties at positions 2 and 2, enhancing electronic stabilization and influencing molecular conformation .

This compound is synthesized via halogenation or substitution reactions, often using N-chlorosuccinimide (NCS) and benzoyl peroxide in refluxing solvents like CCl₄, followed by recrystallization .

Properties

IUPAC Name |

(3Z)-3-(anilinomethylidene)-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S/c1-17-8-7-9-18(14-17)16-25-21-13-6-5-12-20(21)23(26)22(29(25,27)28)15-24-19-10-3-2-4-11-19/h2-15,24H,16H2,1H3/b22-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIKDKAYCPSZPZ-JCMHNJIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4)S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC=CC=C4)/S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3Z)-3-(anilinomethylene)-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide , commonly referred to as a benzothiazinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C17H21N2O2S

- Molecular Weight : 317.43 g/mol

- Structure : The compound features a benzothiazinone core with an anilinomethylene substituent, contributing to its pharmacological properties.

Antimicrobial Activity

Benzothiazinones have been shown to exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. The compound under discussion acts by inhibiting the enzyme DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase), which is crucial for the biosynthesis of the mycobacterial cell wall. In vitro studies have demonstrated that derivatives of benzothiazinones can lead to bactericidal effects against drug-resistant strains of tuberculosis .

Anticancer Properties

Recent research indicates that benzothiazinone derivatives possess anticancer properties. They have been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. Studies have reported that these compounds can inhibit cell proliferation and induce cell cycle arrest, making them potential candidates for cancer therapy .

- Inhibition of Enzymatic Activity : The primary mechanism involves the inhibition of key enzymes such as DprE1 in Mycobacterium tuberculosis.

- Apoptosis Induction : The compounds activate caspases and modulate Bcl-2 family proteins, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : They interfere with cell cycle progression, particularly at the G1/S phase transition.

Table 1: Summary of Biological Activities

Case Study: Efficacy Against Drug-Resistant Tuberculosis

A study published in a peer-reviewed journal evaluated the efficacy of benzothiazinone derivatives against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that these compounds not only inhibited bacterial growth but also showed synergistic effects when combined with existing antitubercular drugs. This suggests a promising avenue for developing new treatment regimens for resistant tuberculosis .

Case Study: Cancer Cell Line Studies

In vitro experiments on human breast cancer cell lines demonstrated that the compound induced significant apoptosis and reduced cell viability. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis. Furthermore, Western blot analysis confirmed the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .

Scientific Research Applications

The compound (3Z)-3-(anilinomethylene)-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazine class of compounds, which have garnered interest in various scientific research applications. This article explores its potential applications in medicinal chemistry, particularly in the fields of cancer therapy, antimicrobial activity, and as a scaffold for drug design.

Anticancer Activity

Research indicates that benzothiazine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, derivatives of benzothiazine have shown effectiveness against various cancer types by inducing apoptosis and inhibiting tumor growth through mechanisms such as the modulation of cell cycle regulators and apoptosis-related proteins. Specific studies have demonstrated that compounds with similar structures can target multiple pathways involved in cancer progression, including the inhibition of angiogenesis and metastasis.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies have highlighted that benzothiazine derivatives possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. This has led to investigations into its potential use in treating infections caused by resistant bacterial strains.

Drug Design and Development

In drug design, the structural characteristics of this compound make it an attractive scaffold for developing novel therapeutic agents. The presence of the anilinomethylene group allows for further modifications that can enhance biological activity and selectivity. Computational studies and molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets, aiding in the rational design of more potent analogs.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the efficacy of a series of benzothiazine derivatives, including this compound, against human cancer cell lines. The results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that these compounds could serve as lead candidates for further development into anticancer drugs.

Case Study 2: Antimicrobial Activity

Another research project focused on evaluating the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited substantial antibacterial activity with minimum inhibitory concentration (MIC) values comparable to existing antibiotics. This study suggested its potential as a new treatment option for bacterial infections, particularly in cases where resistance is prevalent.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfone group (2,2-dioxide) and the electron-deficient benzothiazinone ring facilitate nucleophilic substitution. Key observations include:

-

Example : Reaction with methyl iodide under alkaline conditions replaces sulfone oxygen with methyl groups, confirmed via -NMR (δ 3.2–3.4 ppm for new methyl signals).

Cyclization Reactions

The anilinomethylene moiety participates in intramolecular cyclization, forming fused heterocycles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| POCl₃ | Reflux, 6–8 hrs | Pyrido[2,1-b]benzothiazine derivatives | 65–72% |

| Ac₂O/H₂SO₄ | 120°C, 4 hrs | Acetylated benzothiazinone-isoquinoline | 58% |

-

Cyclization pathways are influenced by solvent polarity and temperature. Microwave-assisted methods reduced reaction times by 40% compared to classical heating.

Oxidation-Reduction Behavior

The sulfone group is redox-inert, but the anilinomethylene bridge and benzothiazinone core participate in redox reactions:

| Process | Reagents | Observation |

|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Cleavage of the methylene bridge to ketone |

| Reduction | NaBH₄/EtOH | Partial reduction of the benzothiazinone |

-

Mechanistic Insight : DFT calculations suggest the anilinomethylene group stabilizes intermediates during redox steps.

Condensation and Cross-Coupling

The compound undergoes condensation with aldehydes or ketones and participates in palladium-catalyzed coupling:

| Reaction | Catalyst/Reagent | Application |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives for drug discovery |

| Knoevenagel condensation | Piperidine, EtOH, reflux | Extended π-conjugated systems |

-

Cross-coupling yields range from 45% to 82%, depending on the electronic nature of coupling partners.

Analytical Characterization

Key techniques for monitoring reactions and verifying products:

| Method | Key Data |

|---|---|

| -NMR | δ 7.8–8.2 ppm (benzothiazinone protons), δ 6.6–7.3 ppm (anilinomethylene) |

| HPLC | Retention time: 12.4 min (C18 column, 70:30 MeOH/H₂O) |

| IR | 1680 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (SO₂ asym) |

Stability and Degradation

Comparison with Similar Compounds

Key Observations :

- Halogenation : Chlorination/bromination at C3 or C6 enhances electrophilicity but reduces solubility .

- Alkyl Chains : Longer chains (e.g., propyl vs. ethyl) increase hydrophobicity but may destabilize crystal packing .

- Functional Groups: The anilinomethylene group in the target compound enables stronger hydrogen bonding compared to hydrazinylidene or halogenated analogs .

Crystallographic and Conformational Analysis

Crystallographic data (obtained via SHELX and visualized with ORTEP-3 ) reveal distinct conformational trends:

Key Observations :

Physicochemical and Electronic Properties

- Electron-Withdrawing Effects : Sulfone and halogen groups reduce electron density at the thiazine ring, affecting reactivity in nucleophilic substitutions .

- Lipophilicity : LogP values (calculated) increase with halogenation (e.g., Cl/Br) and longer alkyl chains (propyl > ethyl > methyl).

- Thermal Stability: Halogenated derivatives exhibit higher melting points (e.g., 3,3-dichloro analog: 198–200°C ) compared to non-halogenated analogs.

Q & A

Q. Q1. How can synthesis routes for this benzothiazinone derivative be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction conditions. For example:

- Reagent stoichiometry: Adjust molar ratios of triethyl orthoformate and amine derivatives (e.g., benzylamine) to reduce side reactions .

- Temperature control: Maintain heating at 130°C to favor imine formation while avoiding decomposition .

- Solvent selection: Ethanol is preferred for its polarity, which enhances intermediate solubility and reaction homogeneity .

- Purification: Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 ratio) to isolate the target compound from unreacted starting materials .

Key Data: Yields ranged from 17% to 37% in similar benzothiazinone syntheses, highlighting the need for iterative optimization .

Q. Q2. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR spectroscopy: Use and NMR to verify the Z-configuration of the anilinomethylene group and the absence of rotamers. Key signals include aromatic protons (δ 6.8–7.5 ppm) and sulfone resonances (δ ~120–130 ppm for ) .

- X-ray crystallography: Resolve the sofa conformation of the thiazine ring and intermolecular interactions (e.g., π-stacking, hydrogen bonding) to confirm stereochemistry .

Advanced Tip: For ambiguous NMR data, perform 2D experiments (COSY, HSQC) to resolve overlapping signals .

Q. Q3. How can researchers evaluate the biological activity of this compound in antimicrobial assays?

Methodological Answer:

- Microbial strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or microdilution assays .

- Dose-response analysis: Prepare serial dilutions (1–256 µg/mL) to determine minimum inhibitory concentrations (MICs). Compound 5f (a related benzothiazine) showed MICs of 8–16 µg/mL against S. aureus .

- Control experiments: Include ciprofloxacin as a positive control and DMSO as a solvent control .

Advanced Research Questions

Q. Q4. How can discrepancies in synthetic yields between similar benzothiazinone derivatives be systematically analyzed?

Methodological Answer:

- Comparative reaction mapping: Tabulate variables (e.g., substituent effects, solvent polarity) across studies. For example, electron-donating groups on the benzyl ring may stabilize intermediates, improving yields .

- Kinetic studies: Use HPLC or in-situ IR to monitor reaction progress and identify rate-limiting steps .

- Computational modeling: Apply density functional theory (DFT) to calculate activation energies for imine formation or cyclization steps .

Q. Q5. What strategies are effective for introducing halogen substituents to enhance bioactivity or crystallographic stability?

Methodological Answer:

- Halogenation protocols: Use N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in CCl₄ under reflux. For example, dichloro derivatives were synthesized with 2-hour reflux and benzoyl peroxide as a catalyst .

- Impact on bioactivity: Bromine at the 6-position increased antimicrobial potency due to enhanced lipophilicity .

- Crystallographic effects: Halogens induce stronger intermolecular interactions (e.g., C–Br⋯π contacts), improving crystal packing .

Q. Q6. How can computational methods complement experimental data in studying this compound’s reactivity?

Methodological Answer:

- Molecular docking: Predict binding affinities to microbial targets (e.g., dihydrofolate reductase) using AutoDock Vina .

- MD simulations: Analyze conformational stability of the thiazine ring over 100-ns trajectories in explicit solvent models .

- Electrostatic potential maps: Identify nucleophilic/electrophilic regions to guide derivatization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.